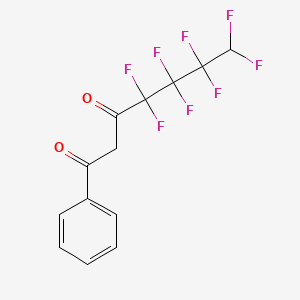
4,4,5,5,6,6,7,7-Octafluoro-1-phenylheptane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5,6,6,7,7-Octafluoro-1-phenylheptane-1,3-dione is a fluorinated organic compound with the molecular formula C13H10F8O2 This compound is characterized by the presence of eight fluorine atoms and a phenyl group attached to a heptane backbone
Vorbereitungsmethoden
The synthesis of 4,4,5,5,6,6,7,7-Octafluoro-1-phenylheptane-1,3-dione typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process that includes the introduction of fluorine atoms and the formation of the phenyl group. One common method involves the reaction of a suitable heptane derivative with fluorinating agents under controlled conditions.
Reaction Conditions: The reaction conditions often require the use of specific catalysts and solvents to facilitate the introduction of fluorine atoms. The temperature and pressure conditions are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using specialized equipment to handle the highly reactive fluorinating agents. The process is optimized to maximize yield and purity while minimizing by-products.
Analyse Chemischer Reaktionen
4,4,5,5,6,6,7,7-Octafluoro-1-phenylheptane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms, depending on the reducing agent used.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
4,4,5,5,6,6,7,7-Octafluoro-1-phenylheptane-1,3-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of other fluorinated organic molecules. Its unique structure makes it valuable for studying the effects of fluorination on chemical reactivity and stability.
Biology: In biological research, the compound is used to investigate the interactions of fluorinated molecules with biological systems. It can serve as a model compound for studying the behavior of fluorinated drugs and biomolecules.
Medicine: The compound’s potential as a pharmaceutical intermediate is explored in medicinal chemistry. Its fluorinated structure may enhance the bioavailability and metabolic stability of drug candidates.
Industry: In industrial applications, the compound is used in the development of advanced materials, such as fluorinated polymers and coatings. Its unique properties contribute to the performance and durability of these materials.
Wirkmechanismus
The mechanism of action of 4,4,5,5,6,6,7,7-Octafluoro-1-phenylheptane-1,3-dione involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors in biological systems. Its fluorinated structure may enhance binding affinity and selectivity for specific targets.
Pathways Involved: The compound may modulate biochemical pathways by inhibiting or activating specific enzymes. Its effects on cellular processes are studied to understand its potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
4,4,5,5,6,6,7,7-Octafluoro-1-phenylheptane-1,3-dione can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 4,4,5,5,6,6,7,7-Octafluoro-3-hydroxy-1-phenyl-heptan-1-one and 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol share similar fluorinated structures.
Uniqueness: The presence of eight fluorine atoms and a phenyl group in this compound gives it distinct chemical properties, such as high thermal stability and resistance to oxidation. These properties make it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
63166-36-9 |
|---|---|
Molekularformel |
C13H8F8O2 |
Molekulargewicht |
348.19 g/mol |
IUPAC-Name |
4,4,5,5,6,6,7,7-octafluoro-1-phenylheptane-1,3-dione |
InChI |
InChI=1S/C13H8F8O2/c14-10(15)12(18,19)13(20,21)11(16,17)9(23)6-8(22)7-4-2-1-3-5-7/h1-5,10H,6H2 |
InChI-Schlüssel |
HYWJSZUFSXJQDS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)C(C(C(C(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![S-[2-(Ethylcarbamoyl)phenyl] ethylcarbamothioate](/img/structure/B14497640.png)
![(2-Ethyl-6,8-dinitro-4H-indeno[1,2-b]thiophen-4-ylidene)propanedinitrile](/img/structure/B14497644.png)

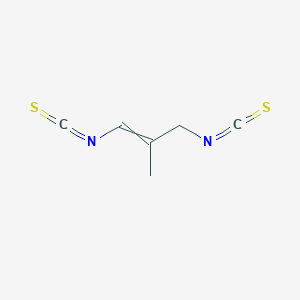
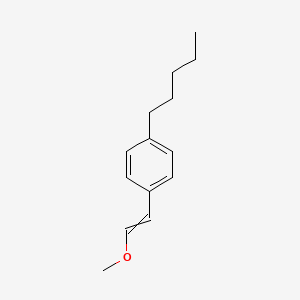
![4-[(2,4-Diaminopyrimidin-5-yl)methyl]-2-methoxy-6-methylphenol](/img/structure/B14497659.png)
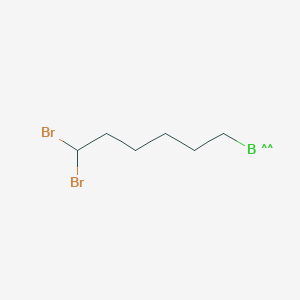
![2,3-Bis[(propan-2-yl)oxy]naphthalene](/img/structure/B14497666.png)
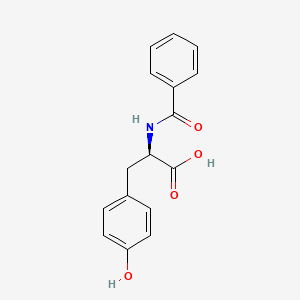
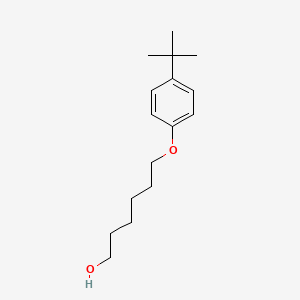
![2,6-Bis{3-[methyl(phenyl)amino]prop-2-en-1-ylidene}cyclohexan-1-one](/img/structure/B14497682.png)
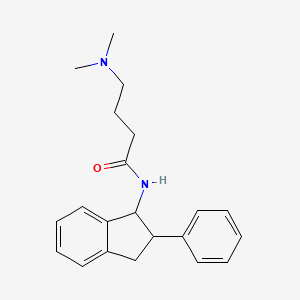

![1-[(But-3-en-2-yl)oxy]-4-tert-butylbenzene](/img/structure/B14497738.png)
